molecular formula C13H10N2S3 B3130477 2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine CAS No. 343374-15-2

2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine

Cat. No.: B3130477
CAS No.: 343374-15-2
M. Wt: 290.4 g/mol
InChI Key: CFOFSNDNNDKUOW-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and oncology research. The thieno[3,2-d]pyrimidine core is a recognized pharmacophore in the development of novel anticancer agents, serving as a key structural component in several potent inhibitors . This class of compounds has shown promise in targeting critical signaling pathways involved in cell survival and proliferation . Researchers utilize this and related derivatives as a versatile molecular building block for designing and synthesizing new compounds to evaluate their biological activities . Investigations into thienopyrimidine derivatives often focus on their potential to inhibit key oncogenic targets, such as the PI3K/AKT/mTOR pathway, which is frequently deregulated in a wide variety of solid tumors . This compound is provided for further in vitro study to advance the discovery of new therapeutic agents.

Properties

IUPAC Name

2-methylsulfanyl-4-phenylsulfanylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S3/c1-16-13-14-10-7-8-17-11(10)12(15-13)18-9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOFSNDNNDKUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)SC3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801218773
Record name 2-(Methylthio)-4-(phenylthio)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343374-15-2
Record name 2-(Methylthio)-4-(phenylthio)thieno[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343374-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)-4-(phenylthio)thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine typically involves multi-step procedures. One common method includes the Gewald reaction, which is used to construct the thienopyrimidine ring system. This reaction involves the condensation of a ketone or aldehyde with a thiocarbamide in the presence of a base, followed by cyclization to form the thieno[3,2-d]pyrimidine core .

Another approach involves the Dieckmann-type cyclization, where a dicarbonyl compound undergoes intramolecular cyclization to form the thienopyrimidine ring

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis procedures. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the corresponding sulfides.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the methylsulfanyl or phenylsulfanyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides, aryl halides, and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the original sulfide compound.

    Substitution: Various substituted thienopyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. Additionally, the compound has been shown to inhibit tumor cell migration and invasion .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substitution Patterns

Compound Name Substituents (Position) Biological Activity Reference
2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine 2-SCH₃, 4-SPh Under investigation
4,6-Disubstituted thieno[3,2-d]pyrimidines 4-Pyrrolidinyl-acetylenic, 6-variable EGFR/ErbB2 inhibition (IC₅₀: 14–90 nM)
2-Alkoxy-4-(1H-triazol-1-yl) derivatives 2-OR, 4-triazole Anticonvulsant (MES/scPTZ models)
2-Amino-4-(methylsulfanyl)benzo[4,5]thieno[3,2-d]pyrimidine 2-NH₂, 4-SCH₃ (benzannulated) Fluorescence properties
4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine 2-SCH₃, 4-S(2,4-Cl₂C₆H₃) Discontinued (structural analogue)

Key Observations:

Substituent Position and Activity :

  • Anticancer Activity : 4,6-Disubstituted derivatives (e.g., pyrrolidinyl-acetylenic groups at position 4) exhibit potent EGFR inhibition (IC₅₀: 14 nM for compound 152 ), whereas 2,4-disubstituted analogues (like the target compound) lack reported kinase data, suggesting positional selectivity is critical for kinase targeting.
  • Antimicrobial Activity : Sulfanyl groups (SCH₃, SPh) enhance antibacterial efficacy compared to alkoxy or carbamate substituents. For instance, compound 2c (with a sulfonamide group) showed significant Gram-positive activity .

Phenylsulfanyl at position 4 introduces steric bulk, which may hinder binding to compact active sites (e.g., dihydrofolate reductase) but could favor interactions with larger pockets in kinases or microbial enzymes .

Benzannulation Effects: Benzannulated derivatives (e.g., benzo[4,5]thieno[3,2-d]pyrimidines) exhibit redshifted fluorescence due to extended π-conjugation, making them suitable for optoelectronic applications, unlike non-annulated analogues .

Key Findings :

  • Anticancer Potential: The 4,6-disubstituted analogues demonstrate superior kinase inhibition compared to 2,4-substituted derivatives, highlighting the importance of substitution at position 6 for targeting ATP-binding pockets .
  • Anticonvulsant Activity : Alkoxy groups at position 2 and heterocycles (triazole, imidazole) at position 4 reduce neurotoxicity in MES models, suggesting the target compound’s phenylsulfanyl group may need optimization for CNS penetration .
  • Antimicrobial Efficacy : Sulfanyl substituents correlate with enhanced antibacterial activity, particularly against Gram-positive pathogens .

Key Insights :

  • Synthetic Accessibility: The target compound’s synthesis is straightforward via nucleophilic displacement of 4-chlorothieno[3,2-d]pyrimidine precursors, similar to methods for 2-alkoxy derivatives .

Biological Activity

2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine family. Its unique structure, characterized by the presence of sulfur and nitrogen atoms within a fused ring system, has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.

  • Molecular Formula : C13H10N2S3
  • Molar Mass : 290.43 g/mol
  • CAS Number : 383146-95-0

The primary biological activity of this compound is attributed to its ability to inhibit specific enzymes and receptors. Notably, it targets:

  • Phosphodiesterase 4B (PDE4B) : Inhibition of PDE4B leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating inflammatory responses. This action results in a dose-dependent inhibition of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.
  • Tubulin : The compound also exhibits interactions with tubulin, potentially affecting cellular dynamics and proliferation.

Antiviral Activity

Research has indicated that derivatives of thienopyrimidines can serve as inhibitors of HIV-1 replication. A related class of compounds demonstrated significant antiviral activity in cell-based assays, suggesting that this compound could possess similar properties due to structural similarities .

Antimicrobial Activity

Studies have reported that thienopyrimidine derivatives exhibit substantial antibacterial and antimycobacterial activity. For instance, compounds with similar structural features were evaluated against various microbial strains, showing significant inhibition at low concentrations. The minimum inhibitory concentration (MIC) for effective compounds was determined, highlighting their potential as antimicrobial agents .

Antiplasmodial Activity

Recent investigations into the antiplasmodial activity of thienopyrimidine derivatives revealed promising results against Plasmodium falciparum and Plasmodium berghei. The introduction of specific substituents at position 4 of the thienopyrimidine core was found to enhance biological activity against malaria parasites, indicating the therapeutic potential of these compounds in treating malaria .

Comparative Analysis with Similar Compounds

A comparison with other thienopyrimidine derivatives reveals that this compound possesses unique properties due to its specific substitution pattern. This uniqueness enhances its interaction capabilities with various molecular targets compared to other members of the thienopyrimidine family.

Compound NameTargetBiological ActivityReference
This compoundPDE4BInhibits TNF-α production
Thieno[3,2-d]pyrimidinesHIV-1Inhibitor
Thienopyrimidine derivativesBacteriaAntimicrobial
Thienopyrimidine derivativesPlasmodium spp.Antiplasmodial

Q & A

Q. What are the typical synthetic routes and key reaction parameters for preparing 2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine?

  • Methodological Answer : The synthesis involves multi-step reactions starting from thieno[3,2-d]pyrimidine precursors. Key steps include nucleophilic substitution at the 2- and 4-positions using methylsulfanyl and phenylsulfanyl groups. Solvents like toluene or ethanol are commonly used, with triethylamine as a catalyst to facilitate thiolation reactions. Reaction temperatures range from ambient to 160°C , depending on the reactivity of intermediates. Yields are optimized by controlling pH (neutral to slightly basic) and using column chromatography for purification .

Q. What standard characterization techniques are used to confirm the structure of this compound?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR to verify substituent positions and purity, IR spectroscopy to identify functional groups (e.g., C=S stretching at ~600–700 cm⁻¹), and mass spectrometry (ESI-MS) for molecular weight validation. X-ray crystallography is employed when single crystals are obtainable, providing precise bond-length and conformational data. Melting points are reported to assess crystallinity (e.g., analogs show ranges of 190–300°C ) .

Q. What biological activities are commonly associated with this compound, and how are they assayed?

  • Methodological Answer : Thieno[3,2-d]pyrimidine derivatives exhibit antimicrobial , kinase inhibitory , and antifolate activities. For antimicrobial testing, MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) are performed, with comparisons to standards like ciprofloxacin . Kinase inhibition is assessed via enzyme-linked immunosorbent assays (ELISA) using recombinant kinases (e.g., EGFR, VEGFR) .

Q. How do sulfanyl groups influence the compound’s reactivity and bioactivity?

  • Methodological Answer : The methylsulfanyl group enhances lipophilicity , improving membrane permeability, while the phenylsulfanyl group contributes to π-π stacking interactions with biological targets. Both groups stabilize intermediates during synthesis via electron-withdrawing effects , increasing electrophilicity at the pyrimidine core. In bioactivity, these groups modulate binding affinity to enzymes like dihydrofolate reductase (DHFR) .

Q. What stability considerations are critical for handling this compound in the lab?

  • Methodological Answer : The compound is stable under ambient conditions but susceptible to hydrolysis under strongly acidic/basic conditions or prolonged exposure to moisture. Storage in desiccated, dark environments at −20°C is recommended. Degradation products can be monitored via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can regioselectivity be optimized during substitution reactions at the 2- and 4-positions?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic factors . For 4-position substitution, bulky bases (e.g., NaH in DMSO) favor deprotonation of the more acidic NH group. At the 2-position, microwave-assisted synthesis or phase-transfer catalysis improves yield. Computational tools like DFT calculations predict reactive sites by analyzing electron density maps .

Q. What computational approaches predict the compound’s solid-state fluorescence and electronic properties?

  • Methodological Answer : Time-dependent DFT (TD-DFT) and ab initio quantum-chemical calculations model excited-state transitions and fluorescence emission. For example, derivatives with hetero-π-conjugated systems show strong fluorescence due to intramolecular charge transfer (ICT) . Solvatochromic shifts are analyzed using Polarizable Continuum Models (PCMs) .

Q. How can discrepancies in reported biological activity data be resolved?

  • Methodological Answer : Discrepancies arise from variations in assay protocols (e.g., serum concentration, incubation time) or substituent effects . Meta-analyses should standardize data using IC50/EC50 normalization and validate results across multiple cell lines (e.g., HEK293 vs. HeLa). Electron-withdrawing substituents (e.g., -Cl, -CF3) often enhance activity compared to electron-donating groups (-OCH3) .

Q. What strategies are effective for designing derivatives in SAR studies?

  • Methodological Answer : Focus on core modifications : (1) Replace phenylsulfanyl with heteroaromatic thiols (e.g., pyridinyl) to alter binding kinetics. (2) Introduce spirocyclic or fused rings to rigidity the structure and improve selectivity. In silico docking (e.g., AutoDock Vina) identifies key interactions with target proteins, guiding synthetic prioritization .

Q. What challenges arise in multi-step synthesis, and how are intermediates isolated?

  • Methodological Answer :
    Key challenges include by-product formation (e.g., disulfide dimers) and low solubility of intermediates. High-throughput screening (HTS) optimizes reaction conditions (e.g., solvent polarity, temp gradients). Intermediates are isolated via recrystallization (e.g., from xylenes/MeOH mixtures) or flash chromatography (silica gel, hexane/EtOAc eluent). Critical intermediates like thieno[3,2-d]pyrimidin-4-ones are characterized early to ensure pathway fidelity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine

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